molecular formula C11H11IN2O2 B1324930 Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 952183-17-4

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1324930
CAS RN: 952183-17-4
M. Wt: 330.12 g/mol
InChI Key: MWKDLTYUKVBKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the IUPAC name ethyl 6-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate . It has a molecular weight of 330.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure. For a detailed structural analysis, specialized software or databases that can interpret this code would be useful.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 330.13 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is an important compound in the synthesis of various heterocyclic compounds. Its derivatives have been extensively studied for their potential pharmaceutical applications.

  • Synthesis of Anti-Inflammatory Compounds : A series of carboxylic acids derived from ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate were synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds show potential in treating inflammatory conditions (Abignente et al., 1982).

  • Anti-Hepatitis B Virus Activity : Derivatives of ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and tested for their effectiveness against the hepatitis B virus (HBV). Some compounds demonstrated significant inhibition of HBV DNA replication, indicating their potential as anti-HBV agents (Chen et al., 2011).

  • Synthesis of Novel Fused Systems : The compound has been utilized in the synthesis of novel fused systems like pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which are important in the development of new pharmaceuticals (Bakhite et al., 2005).

  • Synthesis of Chronic Renal Disease Agents : It has been used in the synthesis of agents for treating chronic renal diseases. A practical synthesis approach was developed for large-scale production of these agents (Ikemoto et al., 2000).

  • Antimicrobial Applications : Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. This indicates their potential use in developing new antimicrobial agents (Farag et al., 2008).

  • Cancer and Tuberculosis Research : Some derivatives have shown potential in cancer and tuberculosis treatment. They were identified as moderately active against tuberculosis and certain cancer types, highlighting their role in the development of new therapeutic agents (Sanghavi et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, and the precautionary statements are P301+P312;P304+P340;P362+P364 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKDLTYUKVBKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

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